Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known to have a broad range of biological activities, including acting as inhibitors of kinases such as JAK3 and Akt . These kinases play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .
Mode of Action
Pyrrolopyrimidines are known to interact with their targets (such as kinases) by binding to the atp-binding pocket, inhibiting the kinase’s activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .
Biochemical Pathways
By inhibiting kinases, these compounds can disrupt signaling pathways, potentially leading to effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight (19119) and predicted pKa (1091) suggest that it may have good bioavailability .
Result of Action
Related pyrrolopyrimidines have been shown to induce cell cycle arrest and apoptosis in certain cell types . They may also affect the expression of proapoptotic and antiapoptotic proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by factors such as the presence of other compounds, the pH of the environment, and the specific cell type .
Biochemical Analysis
Cellular Effects
Some pyrrolopyrimidines have been shown to exhibit significant antiproliferative effects on various cell lines
Molecular Mechanism
Pyrrolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of pyrimidine derivatives with appropriate substituents. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound through a series of intermediate steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to achieving efficient production. Green chemistry approaches, such as the use of eco-friendly solvents and reagents, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a scaffold for developing kinase inhibitors and other therapeutic agents.
Industry: The compound is explored for its use in creating novel materials with specific properties
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These include compounds with various substituents on the pyrimidine ring, such as halogenated derivatives.
Pyrido[2,3-d]pyrimidine: Similar in structure but with a nitrogen atom in place of one of the carbons in the pyrrole ring.
Uniqueness: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility and reactivity. This compound’s ability to serve as a versatile scaffold for drug development sets it apart from other similar heterocyclic compounds .
Properties
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-4-10-5-11-8(6)12-7/h3-5H,2H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHROKWPRLUGWDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=CN=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857657 | |
Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260860-81-8 | |
Record name | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.